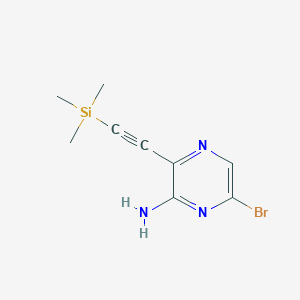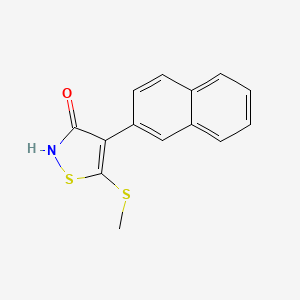
5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family These compounds are known for their diverse biological activities and are often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene-2-thiol with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the isothiazolone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the isothiazolone ring to other functional groups.
Substitution: The naphthalene ring and methylthio group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential antimicrobial, antifungal, or anticancer properties could be investigated in various biological assays.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the isothiazolone ring is often associated with bioactivity, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolone ring can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Isothiazolin-3-one: A simpler isothiazolone with known antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative used as a preservative.
Naphthalene derivatives: Compounds with similar aromatic structures, used in various chemical and industrial applications.
Uniqueness
5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is unique due to the combination of the naphthalene ring and the isothiazolone moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
65182-43-6 |
|---|---|
Molecular Formula |
C14H11NOS2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-methylsulfanyl-4-naphthalen-2-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS2/c1-17-14-12(13(16)15-18-14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16) |
InChI Key |
CODACRHHJJJBDG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)NS1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
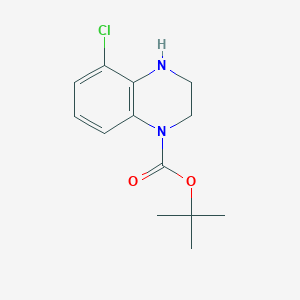

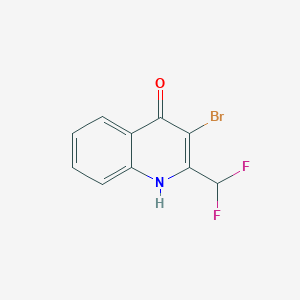
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
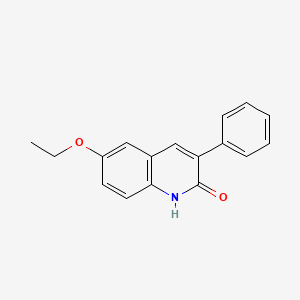
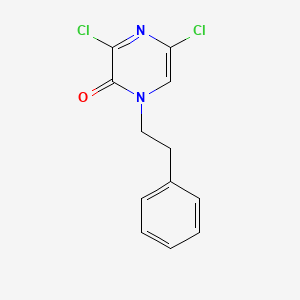


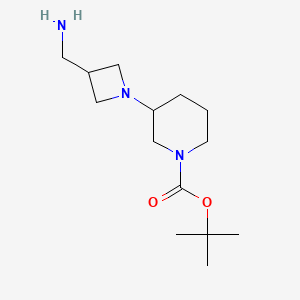
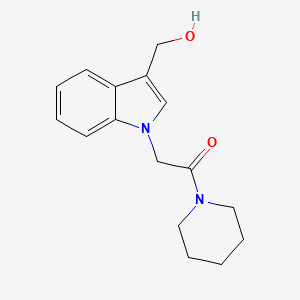
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)

